KPT-276 -

KPT-276

Catalog Number: EVT-2584379
CAS Number:
Molecular Formula: C16H10F8N4O
Molecular Weight: 426.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KPT-276 is a small molecule Selective Inhibitor of Nuclear Export (SINE) compound. [, ] It serves as a research tool for investigating the role of the nuclear export protein XPO1/CRM1 in various biological processes and diseases. [, , ] KPT-276 has been primarily utilized in preclinical research exploring its potential as an anti-cancer agent in various cancer types, including hematological malignancies and solid tumors. [, , , , , , , , , ]

Mechanism of Action

KPT-276 functions by irreversibly binding to XPO1/CRM1, the major nuclear export protein responsible for shuttling various proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm. [, ] By inhibiting XPO1/CRM1, KPT-276 prevents the nuclear export of these proteins, leading to their accumulation in the nucleus. This nuclear retention of TSPs can restore their function, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. [, , , ]

Applications
  • Multiple Myeloma (MM): KPT-276 demonstrated significant anti-MM activity both in vitro and in vivo. [, , ] It was found to be effective in inhibiting MM cell growth, inducing apoptosis, and prolonging survival in MM mouse models. [, ] Moreover, KPT-276 exhibited synergistic effects when combined with other anti-MM agents like bortezomib and dexamethasone. [] KPT-276 also showed the potential to inhibit osteoclastogenesis and reduce myeloma-induced bone disease. []

  • Non-Hodgkin Lymphoma (NHL): KPT-276 was found to be effective against various NHL cell lines and xenograft models. [, , ] It inhibited cell growth, induced apoptosis, and prolonged survival in NHL-bearing mice. [, ] Combination studies with standard chemotherapy regimens showed promising results, highlighting the potential of KPT-276 as a therapeutic option for NHL. [, ]

  • Solid Tumors: Preclinical studies explored the activity of KPT-276 in various solid tumor models, including lung cancer, colon cancer, glioblastoma, melanoma, and breast cancer. [, , , , , , , ] KPT-276 exhibited anti-tumor activity in these models, showing promise as a potential therapeutic agent for solid tumors.

  • Multiple Sclerosis (MS): KPT-276 showed efficacy in a preclinical model of MS, demonstrating neuroprotective and anti-inflammatory properties. [] It reduced disease severity, preserved axonal integrity, and decreased inflammatory lesions in the spinal cord of MS mice. [] Additionally, KPT-276 demonstrated broad-spectrum antiviral activity against various viruses, including some implicated in MS pathogenesis. []

  • Acute Myeloid Leukemia (AML): KPT-276 exhibited potent antileukemic activity in preclinical models of AML, including cell lines and xenograft models. [] It effectively inhibited cell proliferation, induced apoptosis, and prolonged survival in leukemic mice. []

Properties

Product Name

KPT-276

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

Molecular Formula

C16H10F8N4O

Molecular Weight

426.26 g/mol

InChI

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1-

InChI Key

JCHAWRDHMUSLMM-UPHRSURJSA-N

SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Solubility

not available

Canonical SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Isomeric SMILES

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.